molecular formula C11H14N2O B8730678 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- CAS No. 62368-09-6

1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl-

Cat. No.: B8730678
CAS No.: 62368-09-6
M. Wt: 190.24 g/mol
InChI Key: TUYCIJKMNWFKFB-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a carboxamide group attached to the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- can be compared with other indole derivatives:

Properties

CAS No.

62368-09-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N,2-dimethyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C11H14N2O/c1-8-7-9-5-3-4-6-10(9)13(8)11(14)12-2/h3-6,8H,7H2,1-2H3,(H,12,14)

InChI Key

TUYCIJKMNWFKFB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 mole of 2-methylindoline is dissolved in 300 ml of toluene and 1 mole of methyl isocyanate is added, the temperature not rising above 25° C. The mixture is left to stand for 1 day and the resulting precipitate is then filtered off. N-Methylaminocarbonyl-2-methylindoline with a melting point of 158°-160° C. is obtained. Yield: 89% of theory.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

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